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Compound of Interest

Compound Name: 3-(Bromomethyl)benzonitrile

Cat. No.: B105621

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectral data for 3-
(Bromomethyl)benzonitrile (also known as 3-cyanobenzyl bromide), a versatile reagent in
organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed
experimental protocols for data acquisition.

Core Spectral Data

The following tables summarize the key spectral information for 3-(Bromomethyl)benzonitrile,
facilitating its identification and characterization in research and development settings.

Table 1: General Information for 3-(Bromomethyl)benzonitrile

Property Value Source
Chemical Formula CsHeBrN NIST

Molecular Weight 196.044 g/mol NIST[1]
CAS Number 28188-41-2 NIST[1]

Nuclear Magnetic Resonance (NMR) Data
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While experimental 23C NMR data is not readily available in public spectral databases, a

predicted spectrum and experimental tH NMR data provide crucial structural information.

Table 2: *H NMR Spectral Data for 3-(Bromomethyl)benzonitrile (400 MHz, CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.68 -7.62 m 2H Ar-H
7.55-7.49 m 1H Ar-H
7.45 t, J=7.7 Hz 1H Ar-H
4.47 S 2H -CH2Br

Data sourced from
ChemicalBook.[2]

Table 3: Predicted 3C NMR Spectral Data for 3-(Bromomethyl)benzonitrile

Chemical Shift (6) ppm Assignment
138.9 Ar-C

134.5 Ar-CH

133.0 Ar-CH

130.2 Ar-CH

129.5 Ar-CH

118.2 -C=N

112.9 Ar-C-CN

31.8 -CH2Br

Note: This is a predicted spectrum.

Experimental data is not currently available in

major public databases.
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Infrared (IR) Spectroscopy Data

The gas-phase FT-IR spectrum of 3-(Bromomethyl)benzonitrile reveals characteristic

vibrational modes for its functional groups.

Table 4: Key IR Absorption Bands for 3-(Bromomethyl)benzonitrile

Wavenumber (cm—2) Intensity Assignment

~3070 Weak Aromatic C-H stretch
~2230 Strong -C=N (nitrile) stretch
~1580, 1480, 1430 Medium-Strong Aromatic C=C ring stretch
~1220 Strong C-Br stretch

790, 680 Strong Aromatic C-H bend (out-of-

plane)

Data sourced from NIST
WebBook.[1]

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for 3-(Bromomethyl)benzonitrile

miz Relative Intensity (%) Assighment

197 ~95 [M+2]* (containing 81Br)
195 ~95 [M]* (containing 7°Br)
116 100 M- Br]*

89 ~40 [C7Hs]*

Data sourced from NIST
WebBook.[1]
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Experimental Protocols

The following are generalized procedures for obtaining the spectral data presented above.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-(Bromomethyl)benzonitrile in
about 0.6-0.7 mL of deuterated chloroform (CDCIs).

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Process the data with Fourier transformation, phase correction, and baseline correction.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to cover the expected range (e.g., 0-150 ppm).

o Alarger number of scans will be necessary compared to *H NMR due to the low natural
abundance of 13C.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like 3-(Bromomethyl)benzonitrile, the KBr pellet method is common.
e Sample Preparation:

o Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder in an agate mortar and pestle.
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o Transfer the mixture to a pellet press and apply pressure to form a transparent or
translucent pellet.

o Data Acquisition:
o Obtain a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o The spectrum is typically recorded over the range of 4000-400 cm~1.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography.

¢ lonization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to
induce ionization and fragmentation.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole).

o Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 3-(Bromomethyl)benzonitrile.
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Caption: Workflow for Spectroscopic Analysis of 3-(Bromomethyl)benzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-(Bromomethyl)benzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105621#3-bromomethyl-benzonitrile-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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